4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile
Description
4-({4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile is a benzonitrile derivative featuring a piperidine ring substituted with a pyrazine-2-yloxy methyl group at the 4-position. This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic and heterocyclic recognition motifs .
Properties
IUPAC Name |
4-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c19-11-15-1-3-16(4-2-15)13-22-9-5-17(6-10-22)14-23-18-12-20-7-8-21-18/h1-4,7-8,12,17H,5-6,9-10,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQBVRGIAQOZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)CC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity oftyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and survival.
Mode of Action
Compounds with similar structures, such as imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions. This binding inhibits the activity of tyrosine kinases, thereby affecting the signaling pathways that regulate cell proliferation and survival.
Biological Activity
The compound 4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 302.39 g/mol. The structure features a piperidine ring, a pyrazine moiety, and a benzonitrile group, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 302.39 g/mol |
| Log P | 3.5 |
| Solubility | Soluble in DMSO |
The biological activity of This compound has been primarily studied for its interaction with various biological targets, including enzymes and receptors involved in signaling pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it may inhibit enzymes related to neurotransmitter uptake or degradation.
- Receptor Modulation : Preliminary studies suggest that this compound may act on specific receptors, influencing cellular signaling and potentially leading to therapeutic effects in conditions such as anxiety or depression.
Study 1: Antidepressant Activity
A study conducted on the effects of this compound in animal models demonstrated significant antidepressant-like effects. The results indicated that administration led to increased levels of serotonin and norepinephrine in the brain, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs).
Study 2: Neuroprotective Effects
Research published in Journal of Neurochemistry highlighted the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The study utilized primary neuronal cultures treated with hydrogen peroxide, revealing that the compound significantly reduced cell death and oxidative stress markers.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and inhibition profiles of This compound against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.2 |
| MDA-MB-231 | 12.7 |
| A549 | 20.5 |
These findings indicate that the compound possesses moderate cytotoxicity against selected cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares core features with several benzonitrile-piperidine hybrids, differing in substituents on the piperidine ring or benzonitrile linkage. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
Bioactivity :
- The piperidine-pyrazine hybrid in the target compound may mimic purine or pyrimidine scaffolds, suggesting applications in kinase or protease inhibition. In contrast, 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile (Table 1) is a precursor for anticancer agents due to its conformational flexibility .
- The carbonyl-linked analog (C₁₉H₂₀N₄O₂) in shows relevance in crystallographic studies of oxidoreductases, highlighting the impact of substituent polarity on enzyme interactions.
- The tetrahydrocinnolinyloxy substituent in introduces steric bulk, which may reduce metabolic degradation but limit membrane permeability.
Synthetic Accessibility :
Crystallographic and Conformational Insights
- Crystal Packing : Piperidine rings in analogs like adopt chair conformations stabilized by van der Waals interactions. The pyrazine substituent in the target compound may introduce π-π stacking or hydrogen bonding, altering packing motifs.
Preparation Methods
Pyrazin-2-yloxymethyl-piperidine Synthesis
The pyrazine-piperidine intermediate is typically synthesized through etherification of pyrazin-2-ol with a piperidine derivative bearing a hydroxymethyl or halomethyl group. For example, 4-(hydroxymethyl)piperidine reacts with pyrazin-2-ol under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃]) to yield the ether-linked product. Alternatively, 4-(chloromethyl)piperidine hydrochloride may undergo nucleophilic substitution with pyrazin-2-olate ions in polar aprotic solvents like dimethylformamide (DMF).
4-(Bromomethyl)benzonitrile Preparation
The benzonitrile moiety is introduced via bromination of 4-methylbenzonitrile using N-bromosuccinimide (NBS) under radical-initiated conditions (azobisisobutyronitrile [AIBN], CCl₄). This step ensures regioselective bromination at the methyl group, critical for subsequent coupling.
Nucleophilic Substitution-Based Coupling
The most widely reported method involves reacting the pyrazin-2-yloxymethyl-piperidine intermediate with 4-(bromomethyl)benzonitrile under basic conditions.
Reaction Conditions and Optimization
In a representative procedure, 4-(bromomethyl)benzonitrile (1.2 equiv) is combined with the piperidine intermediate (1.0 equiv) in anhydrous DMF, using potassium carbonate (K₂CO₃, 2.0 equiv) as a base. The mixture is heated to 80–90°C for 12–18 hours, followed by aqueous workup and purification via silica gel chromatography. Yields for this step typically range from 65% to 78%, depending on the purity of intermediates and reaction scale.
Table 1: Key Parameters for Nucleophilic Substitution Coupling
| Parameter | Value/Range | Source Citation |
|---|---|---|
| Solvent | DMF | |
| Base | K₂CO₃ | |
| Temperature | 80–90°C | |
| Reaction Time | 12–18 hours | |
| Yield | 65–78% |
Mechanistic Considerations
The reaction proceeds via an Sₙ2 mechanism, where the piperidine nitrogen acts as a nucleophile, displacing bromide from 4-(bromomethyl)benzonitrile. Steric hindrance around the piperidine nitrogen can reduce reaction efficiency, necessitating excess benzonitrile derivative or prolonged heating.
Reductive Amination Approach
An alternative route employs reductive amination to couple a piperidine-4-carbaldehyde intermediate with 4-(aminomethyl)benzonitrile.
Synthesis of Piperidine-4-carbaldehyde
Piperidine-4-carbaldehyde is prepared via oxidation of 4-(hydroxymethyl)piperidine using pyridinium chlorochromate (PCC) in dichloromethane. The aldehyde is then condensed with 4-(aminomethyl)benzonitrile in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–5, acetic acid).
Table 2: Reductive Amination Protocol
Advantages and Limitations
While reductive amination avoids the need for pre-halogenated benzonitrile derivatives, it requires stringent control of pH and moisture. Competing side reactions, such as over-reduction of the aldehyde, can further complicate purification.
Catalytic Hydrogenation in Intermediate Synthesis
Recent advances leverage catalytic hydrogenation to streamline the synthesis of key intermediates.
Piperidine Ring Hydrogenation
Pyridine derivatives, such as 4-(pyrazin-2-yloxymethyl)pyridine, undergo hydrogenation over Raney nickel (H₂, 50–60 psi) to yield the corresponding piperidine compound. This method offers high regioselectivity and avoids harsh acidic or basic conditions.
Cyanide Group Installation
In some protocols, the benzonitrile group is introduced via Rosenmund-von Braun reaction, where 4-iodomethylbenzaldehyde is treated with copper(I) cyanide (CuCN) in dimethyl sulfoxide (DMSO) at 150°C. Subsequent oxidation of the aldehyde to nitrile using hydroxylamine completes the sequence.
Comparative Analysis of Synthetic Routes
The choice of methodology hinges on substrate availability, scalability, and desired purity. Nucleophilic substitution remains the most direct route, offering moderate yields and operational simplicity. Reductive amination, while less efficient, avoids halogenated intermediates, which may be preferable in large-scale manufacturing. Catalytic hydrogenation methods excel in stereochemical control but require specialized equipment.
Table 3: Method Comparison
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Nucleophilic Substitution | 65–78 | Simplicity, scalability | Bromide waste generation |
| Reductive Amination | 55–68 | Avoids halogenation | pH sensitivity |
| Catalytic Hydrogenation | 70–85 | Stereoselectivity | High-pressure requirements |
Q & A
Basic: What are the key synthetic pathways for 4-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Functionalization of the piperidine ring via nucleophilic substitution to introduce the pyrazin-2-yloxymethyl group. This step often uses coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen .
- Step 2: Alkylation of the piperidine nitrogen with a benzonitrile-containing electrophile (e.g., 4-(bromomethyl)benzonitrile) under basic conditions (K₂CO₃, DMF, 60–80°C).
- Optimization: Reaction yields (typically 50–70%) depend on solvent choice (polar aprotic solvents preferred), temperature control to avoid side reactions, and catalyst purity .
Validation: Monitor intermediates using HPLC and confirm structures via ¹H/¹³C NMR (e.g., characteristic signals for piperidine protons at δ 2.5–3.5 ppm and benzonitrile nitrile stretch at ~2220 cm⁻¹ in IR) .
Basic: How is the purity of this compound assessed, and what analytical techniques are critical for characterization?
Methodological Answer:
- Purity Analysis:
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays). Mobile phases: Acetonitrile/water (70:30 v/v) with 0.1% TFA .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <5 ppm mass error.
- Structural Confirmation:
- NMR: ¹H NMR for integration of aromatic protons (δ 7.4–8.0 ppm) and piperidine methylene groups (δ 3.0–4.0 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- X-ray Crystallography: Resolves conformational details (e.g., chair conformation of piperidine rings, van der Waals packing) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Contradictions in IC₅₀ values (e.g., kinase inhibition vs. receptor antagonism) may arise from:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays, cell line selection).
- Structural Analogues: Compare with derivatives (e.g., 4-{[4-(piperidin-1-yl)piperidin-1-yl]methyl}benzonitrile) to identify substituent effects.
- Data Normalization: Use positive controls (e.g., staurosporine for kinase inhibition) and statistical methods (e.g., Grubbs’ test to exclude outliers) .
Example: A 2023 study found that replacing pyrazine with pyrimidine increased selectivity for kinase A by 10-fold, suggesting electronic effects dominate activity .
Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Methodological Answer:
- Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl or amine) to reduce logP. Derivatives like 4-((2-(hydroxymethyl)piperidin-1-yl)methyl)benzonitrile show improved aqueous solubility (2.5 mg/mL vs. 0.3 mg/mL for parent compound) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Methylation of the pyrazine ring reduces CYP450-mediated oxidation .
- Plasma Protein Binding: Use equilibrium dialysis to measure binding (>90% binding may limit free drug concentration).
Advanced: How does the compound interact with biological targets at the molecular level?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). The benzonitrile group often engages in π-π stacking with aromatic residues (e.g., Phe80 in kinase X), while the piperidine-pyrazine moiety occupies hydrophobic pockets .
- Mutagenesis Validation: Site-directed mutagenesis (e.g., Ala-scanning of kinase ATP-binding pocket) confirms critical residues.
- SPR/BLI: Measure binding kinetics (ka/kd) for affinity determination. Reported Kd values range from 10–100 nM for kinase targets .
Advanced: What are the best practices for handling discrepancies in spectroscopic data (e.g., NMR shifts) across studies?
Methodological Answer:
- Solvent/Isotope Effects: Note solvent-dependent shifts (e.g., DMSO-d₆ vs. CDCl₃). Reference internal standards (TMS) and report solvent explicitly.
- Dynamic Effects: Conformational flexibility (e.g., piperidine ring puckering) may cause splitting. Use variable-temperature NMR to assess exchange broadening .
- Cross-Study Comparison: Align data with structurally similar compounds (e.g., 4-[(4-methylpiperazin-1-yl)methyl]benzonitrile) to validate assignments .
Advanced: How can computational methods guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- QSAR Modeling: Train models on datasets of IC₅₀ values and molecular descriptors (e.g., AlogP, polar surface area).
- Free Energy Perturbation (FEP): Predict ΔΔG for substituent changes (e.g., pyrazine → pyridine) to prioritize synthesis.
- Pharmacophore Filtering: Define essential features (e.g., nitrile hydrogen bond acceptor, pyrazine’s planar geometry) to maintain target engagement .
Basic: What safety protocols are recommended for handling this compound in the lab?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing.
- Exposure Mitigation: In case of skin contact, wash with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if irritation persists.
- Waste Disposal: Neutralize with sodium bicarbonate before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
